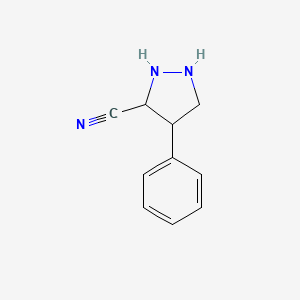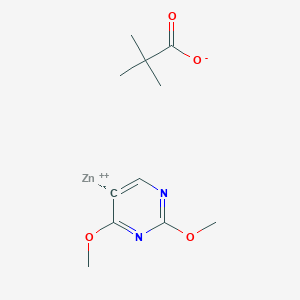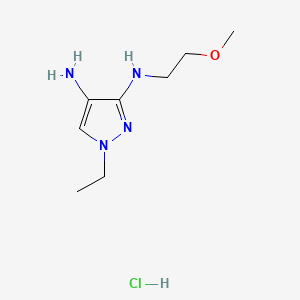
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine is a chemical compound with potential applications in various fields of scientific research. Its unique structure, featuring an ethyl group and a methoxyethyl group attached to a pyrazole ring, makes it an interesting subject for study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. The starting materials and reaction conditions can vary, but a common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: This step often involves alkylation using an ethyl halide in the presence of a base.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:
1-ethyl-N~3~-(2-hydroxyethyl)-1H-pyrazole-3,4-diamine: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its reactivity and biological activity.
1-ethyl-N~3~-(2-chloroethyl)-1H-pyrazole-3,4-diamine:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
1431964-87-2 |
|---|---|
Fórmula molecular |
C8H17ClN4O |
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
1-ethyl-3-N-(2-methoxyethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H16N4O.ClH/c1-3-12-6-7(9)8(11-12)10-4-5-13-2;/h6H,3-5,9H2,1-2H3,(H,10,11);1H |
Clave InChI |
BHNCZKJXTCXQMR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)NCCOC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


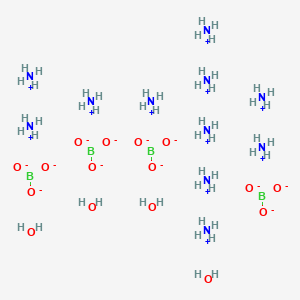
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)


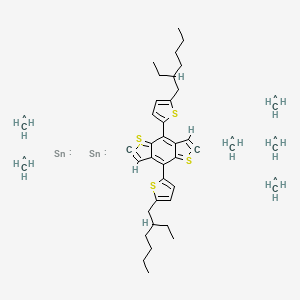
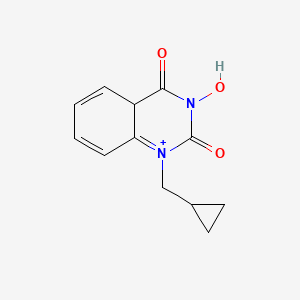
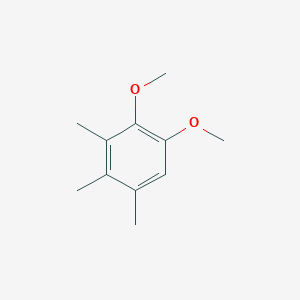
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
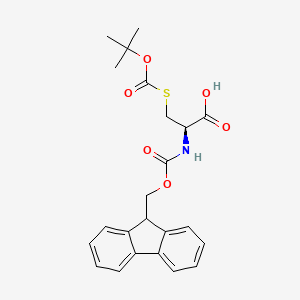
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

